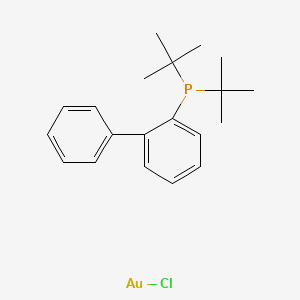

C20H27AuClP

Description

Significance of Homogeneous Gold(I) Catalysis

Homogeneous gold catalysis has experienced a surge in interest over the past few decades, becoming an indispensable tool for synthetic chemists. nih.gov Gold(I) catalysts are particularly valued for their ability to act as soft and carbophilic π-acids, effectively activating unsaturated carbon-carbon bonds such as those in alkynes, allenes, and alkenes under mild reaction conditions. frontiersin.orgresearchgate.netsoci.org This unique reactivity allows for the construction of complex molecular architectures with high efficiency and selectivity. frontiersin.org

Key characteristics that underscore the significance of homogeneous gold(I) catalysis include:

Mild Reaction Conditions: Many gold-catalyzed reactions proceed at room temperature, which is advantageous for sensitive substrates. soci.org

Functional Group Tolerance: Gold catalysts are often tolerant of a wide range of functional groups, minimizing the need for protecting groups. frontiersin.org

High Chemoselectivity: They can selectively activate specific unsaturated bonds in multifunctional molecules. soci.org

Diverse Reactivity: Gold(I) catalysts can promote a wide variety of transformations, including cyclizations, cycloadditions, and rearrangements, leading to a significant increase in molecular complexity. nih.govtandfonline.com

Fundamental Role of Phosphine (B1218219) Ligands in Gold(I) Coordination Chemistry and Catalysis

Phosphine ligands are crucial components of many gold(I) catalysts, playing a pivotal role in modulating their stability and reactivity. nih.gov The properties of the phosphine ligand, such as its steric bulk and electronic characteristics, directly influence the behavior of the gold center. nih.govacs.org

The coordination of a phosphine ligand to a gold(I) center results in a linear complex. This geometry minimizes steric hindrance between the substrate and the ligand. nih.gov The electronic properties of the phosphine ligand are critical; electron-rich phosphines, for instance, increase the electron density on the gold atom, which can affect its catalytic activity. gessnergroup.com The nature of the gold-phosphorus bond, which is relatively weak, can be advantageous for processes like ligand exchange during the catalytic cycle. researchgate.netbohrium.com The ability to fine-tune the steric and electronic properties of phosphine ligands allows for the rational design of catalysts tailored for specific organic transformations. acs.org

Strategic Importance of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) as a Preeminent Catalyst

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), commonly known as JohnPhosAuCl, is a prominent example of a highly effective and versatile gold(I) phosphine precatalyst. The ligand, 2-(di-t-butylphosphino)biphenyl (JohnPhos), is a member of the Buchwald biaryl phosphine ligands, which are known for their bulky and electron-rich nature.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₇AuClP strem.comchemuniverse.com |

| Molecular Weight | 530.82 g/mol strem.com |

| Appearance | White powder strem.com |

| CAS Number | 854045-93-5 strem.comchemuniverse.com |

The strategic importance of this catalyst lies in its broad applicability in a variety of organic transformations. It has proven to be highly effective in mediating reactions such as:

Intramolecular hydroarylation and exohydrofunctionalization of allenes. alfachemic.com

Intramolecular cyclization of monopropargyl triols. alfachemic.com

Gold-catalyzed cascade reactions for the synthesis of pyrroles. alfachemic.com

Gold-catalyzed carboalkoxylations of 2-ethynylbenzyl ethers. alfachemic.com

Annulations of allenes with N-hydroxy anilines. alfachemic.com

Divergent benzylic C(sp³)-H functionalization to form indole-fused polycycles. researchgate.net

[4+3] and [4+2] cycloaddition reactions of allene-dienes. nih.gov

The bulky di-tert-butylphosphino group and the biphenyl (B1667301) backbone of the JohnPhos ligand create a sterically demanding environment around the gold center. This steric hindrance can enhance selectivity and prevent catalyst deactivation pathways, contributing to its effectiveness in a wide range of synthetic applications.

| Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|

| Intramolecular Hydroarylation | Allenes | Cyclic Compounds | alfachemic.com |

| Cascade Reaction | - | Pyrroles | alfachemic.com |

| Carboalkoxylation | 2-Ethynylbenzyl ethers | - | alfachemic.com |

| Annulation | Allenes and N-hydroxy anilines | - | alfachemic.com |

| C-H Functionalization | Phenylazides with (alkylphenyl)ethynyl groups | Indole-fused polycycles | researchgate.net |

| Cycloaddition | Allene-dienes | Cycloheptadienes/Cyclohexenes | nih.gov |

Properties

CAS No. |

854045-93-5 |

|---|---|

Molecular Formula |

C20H27AuClP |

Molecular Weight |

530.8 g/mol |

IUPAC Name |

ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);chloride |

InChI |

InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1;/p-1 |

InChI Key |

MZMOUYZCJIFYAH-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au] |

Origin of Product |

United States |

Synthetic Methodologies for Chloro 2 Di T Butylphosphino Biphenyl Gold I and Analogous Gold I Phosphine Derivatives

Established Synthetic Pathways for Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)

The synthesis of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), often referred to as (JohnPhos)AuCl, is primarily achieved through the reaction of the phosphine (B1218219) ligand, 2-(di-t-butylphosphino)biphenyl (JohnPhos), with a gold(I) chloride source. A common and efficient precursor for this reaction is chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]).

The general synthetic approach involves the coordination of the sterically bulky and electron-rich JohnPhos ligand to the gold(I) center, displacing the weakly bound tetrahydrothiophene (tht) ligand. The reaction is typically carried out in a suitable organic solvent, such as acetone, at room temperature. The desired product, Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), precipitates from the reaction mixture as a white solid and can be isolated by filtration.

A plausible reaction scheme is as follows: [AuCl(tht)] + P(t-Bu)₂(C₁₂H₉) → ClAuP(t-Bu)₂(C₁₂H₉) + tht

The synthesis of the JohnPhos ligand itself is a critical preliminary step. One reported method involves a palladium-catalyzed cross-coupling reaction. In this procedure, di-tert-butylphosphine reacts with o-dibromobenzene in the presence of a palladium catalyst and a base. The resulting intermediate is then coupled with an arylboronic acid to yield the 2-(di-t-butylphosphino)biphenyl ligand google.compatsnap.com. Another approach involves the reaction of a Grignard reagent, prepared from 2-bromobiphenyl and magnesium, with di-tert-butylphosphonium chloride in the presence of a palladium catalyst chemicalbook.com.

Preparation of Cationic Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) Derivatives

Cationic gold(I) phosphine complexes are highly valuable as catalysts due to their enhanced electrophilicity. The preparation of cationic derivatives of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) typically involves the abstraction of the chloride ligand using a silver salt of a non-coordinating anion.

A general method for this transformation is the reaction of (JohnPhos)AuCl with a silver salt, such as silver trifluoromethanesulfonate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), in a suitable solvent. The silver cation coordinates to the chloride, precipitating as silver chloride (AgCl), which can be removed by filtration. The resulting cationic gold(I) complex, stabilized by the phosphine ligand and a weakly coordinating anion, remains in solution.

For instance, the synthesis of a cationic gold(I) complex can be achieved by reacting the parent chloro complex with a silver salt in the presence of a coordinating solvent like acetonitrile, which can also act as a ligand sigmaaldrich.com. The general reaction is as follows: (JohnPhos)AuCl + AgX → [(JohnPhos)Au(L)]⁺X⁻ + AgCl (where X is a non-coordinating anion and L is a coordinating solvent or another ligand)

Synthetic Approaches to Structurally Related Gold(I) Phosphine Complexes

The synthetic methodologies for Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) are applicable to a wide range of structurally related gold(I) phosphine complexes. These syntheses generally involve the reaction of a phosphine ligand with a gold(I) precursor.

One common precursor is chloro(dimethylsulfide)gold(I) ([AuCl(SMe₂)]) rsc.org. In a typical procedure, the phosphine ligand is dissolved in a solvent like chloroform and added to a solution of [AuCl(SMe₂)] rsc.org. The reaction mixture is stirred, leading to the formation of the desired gold(I) phosphine chloride complex.

Another versatile gold(I) precursor is chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]) mdpi.com. The reaction of various phosphine ligands with [AuCl(tht)] in a suitable solvent like acetone or chloroform yields the corresponding (phosphine)AuCl complexes mdpi.comnih.gov. For example, the reaction of 1,5-diaza-3,7-diphosphacyclooctane ligands with [AuCl(tht)] produces dimeric bisphosphine gold(I) complexes mdpi.com.

Mechanochemical synthesis has also been employed for the preparation of gold(I) phosphine complexes. This solvent-free or low-solvent method involves grinding the solid phosphine ligand with a solid gold(I) precursor, such as [AuCl(SMe₂)]), in a mortar rsc.org.

The synthesis of cationic gold(I) phosphine complexes can also be achieved directly. For example, the reaction of a phosphine ligand with a gold(I) precursor in the presence of a salt with a non-coordinating anion can yield the cationic complex.

The following table summarizes the synthetic approaches for various gold(I) phosphine complexes:

| Phosphine Ligand (L) | Gold(I) Precursor | Reaction Conditions | Product |

| 2-(Di-t-butylphosphino)biphenyl (JohnPhos) | [AuCl(tht)] | Acetone, room temp. | (JohnPhos)AuCl |

| Tris(4-methoxyphenyl)phosphine | [AuCl(SMe₂)] | Chloroform, room temp. | [AuCl{P(C₆H₄-4-OMe)₃}] |

| 4-(Diphenylphosphino)benzoic acid | [AuCl(SMe₂)] | Mortar grinding | LCOOHAuCl |

| 1,5-Diaza-3,7-diphosphacyclooctane | [AuCl(tht)] | Acetone, room temp. | [(L)₂Au₂Cl₂] |

Interactive Data Table: Synthetic Approaches to Gold(I) Phosphine Complexes Users can filter and sort the data based on the phosphine ligand, gold precursor, and reaction conditions.

Catalytic Applications of Chloro 2 Di T Butylphosphino Biphenyl Gold I in Complex Organic Transformations

General Principles of Gold(I)-Mediated Catalytic Activation

The catalytic prowess of chloro[2-(di-t-butylphosphino)biphenyl]gold(I) stems from the ability of the gold(I) center to act as a soft and carbophilic Lewis acid. nih.gov In the presence of a halide abstractor, typically a silver salt, the active cationic species, [Au(P(t-Bu)₂(o-biphenyl))]⁺, is generated. acs.org This highly electrophilic species readily coordinates to carbon-carbon multiple bonds, rendering them susceptible to nucleophilic attack. nih.gov

Activation of Carbon-Carbon Multiple Bonds (Alkynes, Allenes)

Gold(I) complexes, including chloro[2-(di-t-butylphosphino)biphenyl]gold(I), are exceptional catalysts for the activation of alkynes and allenes. nih.govmdpi.com The coordination of the cationic gold(I) center to the π-system of an alkyne or allene (B1206475) lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the multiple bond, thereby activating it towards nucleophilic attack. researchgate.net This activation is a key step in a multitude of transformations, including hydrofunctionalization, cycloisomerization, and cycloaddition reactions. nih.govresearchgate.net

In the case of alkynes, the gold(I) catalyst coordinates in an η²-fashion, leading to a build-up of positive charge on the alkyne carbons. nih.gov This facilitates the attack of various nucleophiles, such as water, alcohols, amines, and arenes. nih.govresearchgate.net Similarly, allenes are activated through coordination to the gold(I) center, which can occur at either of the two double bonds. researchgate.net The regioselectivity of the subsequent nucleophilic attack is influenced by the electronic and steric nature of the allene substituents.

Influence of Ligand Steric and Electronic Parameters on Reactivity and Selectivity

The 2-(di-t-butylphosphino)biphenyl ligand plays a crucial role in modulating the reactivity and selectivity of the gold(I) catalyst. researchgate.net The steric and electronic properties of this ligand are intricately linked and significantly impact the catalytic cycle. nih.gov

Steric Effects: The bulky tert-butyl groups and the biphenyl (B1667301) backbone of the ligand create a sterically congested environment around the gold center. sigmaaldrich.com This steric hindrance can influence the coordination of the substrate and control the stereochemical outcome of the reaction. nih.gov For instance, in cycloaddition reactions, the sterics of the ligand can dramatically impact the bonding within the gold-stabilized carbene intermediates, thereby influencing the reaction pathway and product distribution. nih.gov

Electronic Effects: The phosphine (B1218219) ligand is a strong σ-donor, which increases the electron density on the gold center. awuahlab.com This enhanced electron donation stabilizes the cationic gold(I) species, preventing catalyst decomposition and leading to longer catalyst lifetimes. sigmaaldrich.com However, a delicate balance is required, as excessive electron donation can reduce the Lewis acidity of the gold center, thereby decreasing its catalytic activity. mdpi.com The electronic properties of the ligand also influence the strength of the gold-carbon bond in key intermediates, which can affect the rates of subsequent steps such as protodeauration. researchgate.net Studies on Buchwald-type ligands have shown that competition between the intrinsic electron-donating ability of the alkyl groups and steric interactions can lead to non-intuitive electronic trends. researchgate.net

Role of Counterions in Cationic Gold(I) Catalysis

In cationic gold(I) catalysis, the counterion, introduced from the halide abstractor (e.g., AgOTf, AgSbF₆), plays a more significant role than merely balancing the charge of the catalytic species. acs.orgnih.gov The nature of the counterion can profoundly influence the reactivity, selectivity, and even the reaction mechanism. acs.orgnih.gov

The effect of the counterion can be understood through two key properties: its gold affinity and its hydrogen bonding basicity . mdpi.comacs.org

Gold Affinity: Counterions with high affinity for the gold(I) center can form tight ion pairs, which can hinder the coordination of the substrate and thus reduce the catalytic activity. acs.org Weakly coordinating counterions, such as SbF₆⁻ and NTf₂⁻, generally lead to more active catalysts as they are more easily displaced by the substrate. acs.org

Hydrogen Bonding Basicity: In reactions involving proton transfer steps, such as hydrofunctionalization reactions, the hydrogen bonding basicity of the counterion is critical. mdpi.comacs.org A counterion with higher hydrogen bond basicity can act as a proton shuttle, facilitating proton transfer in steps like protodeauration, which can be rate-limiting. acs.org For example, triflate (OTf⁻) has a higher hydrogen basicity than hexafluoroantimonate (SbF₆⁻) and can more effectively mediate proton transfer. acs.org

The choice of counterion can therefore be used to tune the catalytic system for a specific transformation, balancing the need for a highly electrophilic gold center with the requirements of subsequent reaction steps.

Intramolecular Cyclization and Annulation Reactions

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a highly effective catalyst for intramolecular cyclization and annulation reactions, enabling the construction of complex cyclic and polycyclic frameworks from acyclic precursors.

Exo- and Endo-Hydrofunctionalization of Allenes

The intramolecular hydrofunctionalization of allenes catalyzed by gold(I) complexes, including those with bulky phosphine ligands like 2-(di-t-butylphosphino)biphenyl, is a powerful method for the synthesis of heterocyclic and carbocyclic compounds. acs.org The reaction typically proceeds with high regio- and stereoselectivity, favoring the formation of five- or six-membered rings through exo or endo cyclization pathways.

Gold(I) catalysts have been shown to be highly active for the intramolecular exo-hydrofunctionalization of allenes with carbon, nitrogen, and oxygen nucleophiles. acs.org For instance, N-allenyl carbamates and γ-hydroxy allenes undergo rapid cyclization at room temperature to afford vinyl-substituted pyrrolidines and tetrahydrofurans, respectively, in high yields and with excellent exo-selectivity. acs.org The mechanism is believed to involve the activation of the allene by the cationic gold(I) species, followed by intramolecular attack of the nucleophile.

The selectivity between exo and endo cyclization pathways can be influenced by the substitution pattern of the allene, the nature of the nucleophile, and the specific gold catalyst used. Cationic gold(I) complexes are known to be active catalysts for both exo- and endo-cyclization of enynes, and similar principles apply to allene systems. uea.ac.uk

Cyclization of Monopropargyl Triols

While specific studies on the cyclization of monopropargyl triols catalyzed by chloro[2-(di-t-butylphosphino)biphenyl]gold(I) are not extensively documented, the principles of gold-catalyzed alkyne hydration and cyclization of propargylic alcohols provide a strong basis for predicting the outcome of such reactions. rsc.orgmdpi.com Gold(I) catalysts are well-known to promote the cyclization of propargylic alcohols and diols to form substituted furans. researchgate.netnih.gov

In a plausible reaction pathway, the gold(I) catalyst would activate the alkyne moiety of the monopropargyl triol. One of the hydroxyl groups would then act as an internal nucleophile, attacking the activated alkyne. This would be followed by a cascade of reactions, potentially involving rearrangement and dehydration, to ultimately form a substituted furan (B31954) ring. The specific isomer of the furan formed would depend on which hydroxyl group participates in the initial cyclization and the subsequent reaction pathway. Gold-catalyzed methods have been successfully employed for the synthesis of di-, tri-, and tetrasubstituted furans from various propargylic precursors. nih.govorganic-chemistry.org

Below is a table summarizing the types of transformations catalyzed by Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) and related gold(I) complexes, along with the typical substrates and products.

| Transformation | Substrate | Product | Key Features |

| Alkyne Activation | Terminal and Internal Alkynes | Functionalized Alkenes, Heterocycles | Enables nucleophilic attack by various species. nih.gov |

| Allene Activation | Substituted Allenes | Functionalized Alkenes, Heterocycles | Regioselectivity influenced by substituents. researchgate.net |

| Intramolecular Hydroamination of Allenes | N-Allenyl Carbamates | Vinyl-substituted Pyrrolidines/Piperidines | High exo-selectivity and yields. acs.org |

| Intramolecular Hydroalkoxylation of Allenes | γ-Hydroxy and δ-Hydroxy Allenes | Vinyl-substituted Tetrahydrofurans/Tetrahydropyrans | High exo-selectivity. acs.org |

| Cyclization of Propargylic Alcohols/Diols | Propargylic Alcohols/Diols | Substituted Furans | Cascade reaction involving hydration and cyclization. rsc.orgresearchgate.net |

Enyne Cycloisomerization Processes

The gold(I) complex bearing the JohnPhos ligand, activated by a silver salt, has demonstrated catalytic activity in the aminocyclization of 1,6-enynes. The cationic species, [JohnPhosAu(MeCN)]SbF₆, effectively catalyzes the reaction between various enynes and a broad spectrum of anilines. This process allows for the efficient construction of nitrogen-containing cyclic compounds.

The reaction proceeds smoothly at room temperature in dichloromethane, accommodating both electron-rich and electron-poor anilines, including those with substitution at the ortho-position. Secondary anilines are also suitable nucleophiles in this transformation. The versatility of the enyne component is also noteworthy, with different substitution patterns on the alkene moiety being well-tolerated. This methodology provides a straightforward route to a variety of substituted pyrrolidines and other related nitrogen heterocycles.

Table 1: JohnPhos-Gold(I) Catalyzed Aminocyclization of 1,6-Enynes

| Entry | Enyne Substrate | Aniline Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,1-diallyl-4-methylbenzenesulfonamide | p-Anisidine | 1-(4-methoxybenzyl)-3,3-diallyl-4-methyl-pyrrolidine | 98 |

| 2 | N,N-diallyl-4-nitrobenzenesulfonamide | Aniline | 1-phenyl-3,3-diallyl-4-nitro-pyrrolidine | 95 |

| 3 | N,N-diallyl-4-chlorobenzenesulfonamide | o-Toluidine | 1-(o-tolyl)-3,3-diallyl-4-chloro-pyrrolidine | 92 |

| 4 | N-allyl-N-(3-phenylprop-2-ynyl)aniline | N-Methylaniline | 1-methyl-3-allyl-3-(phenylprop-2-ynyl)-pyrrolidine | 85 |

Intramolecular Hydroamination Reactions

The cationic gold complex derived from Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a potent catalyst for the intramolecular hydroamination of unactivated terminal and internal alkenes. nih.gov Specifically, the complex [(P(t-Bu)₂o-biphenyl)Au(NCMe)]⁺SbF₆⁻ facilitates the cyclization of 6-alkenyl-2-pyridones to furnish 1,6-carboannulated 2-pyridones in high yields. nih.gov

This transformation is effective for a range of aliphatic alkenes, including monosubstituted, 1,1-disubstituted, and 1,2-disubstituted variants. nih.gov The methodology has also been successfully applied to the hydroamination of 6-(δ-alkenyl)-2-pyridones, demonstrating its utility in forming different ring sizes. nih.gov Mechanistic studies have identified the N-bound 2-hydroxypyridine (B17775) gold complex as the catalyst resting state. nih.gov

Table 2: Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl-2-pyridones

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 6-(But-3-en-1-yl)pyridin-2(1H)-one | 6,7-Dihydro-5H-pyrrolo[1,2-a]pyridin-5-one | 95 |

| 2 | 6-(Pent-4-en-1-yl)pyridin-2(1H)-one | 7,8-Dihydro-6H-pyrido[1,2-a]pyridin-6-one | 92 |

| 3 | 6-(3-Methylbut-3-en-1-yl)pyridin-2(1H)-one | 7-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]pyridin-5-one | 88 |

| 4 | 6-(4-Methylpent-4-en-1-yl)pyridin-2(1H)-one | 8-Methyl-7,8-dihydro-6H-pyrido[1,2-a]pyridin-6-one | 85 |

Intramolecular Hydroalkylation of Ynamides

The intramolecular hydroalkylation of ynamides to afford polysubstituted indenes is efficiently catalyzed by gold complexes, with the JohnPhos ligand demonstrating notable performance. This transformation is believed to proceed through the formation of a highly electrophilic gold-keteniminium ion upon activation of the ynamide by the gold catalyst. This intermediate then undergoes a researchgate.netnih.gov-hydride shift, which is often the rate-determining step, followed by a subsequent cyclization to furnish the indene (B144670) core.

Computational studies have provided insights into the catalytic cycle, highlighting the role of the ligand in modulating the stability of the intermediates and transition states. The JohnPhos ligand, in particular, has been shown to be effective in promoting this reaction, leading to good to excellent yields of the desired indene products. The reaction tolerates a variety of substitution patterns on the ynamide substrate.

Table 3: Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides

| Entry | Ynamide Substrate | Gold Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-(2-isopropylphenyl)-N-(prop-2-ynyl)benzenesulfonamide | JohnPhosAuNTf₂ | 1,1-Dimethyl-2-(benzenesulfonamido)-1H-indene | 85 |

| 2 | N-(2-cyclohexylphenyl)-N-(prop-2-ynyl)benzenesulfonamide | JohnPhosAuNTf₂ | 2-(Benzenesulfonamido)spiro[indene-1,1'-cyclohexane] | 82 |

| 3 | N-(2-ethylphenyl)-N-(prop-2-ynyl)benzenesulfonamide | JohnPhosAuNTf₂ | 1-Methyl-2-(benzenesulfonamido)-1H-indene | 75 |

| 4 | N-(2-(methoxymethyl)phenyl)-N-(prop-2-ynyl)benzenesulfonamide | JohnPhosAuNTf₂ | 1-Methoxy-2-(benzenesulfonamido)-1,2-dihydro-3aH-cyclopenta[a]indene | 78 |

Dehydrative Cyclizations

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), in combination with a silver salt such as silver triflate (AgOTf), serves as a highly efficient catalyst for the dehydrative cyclization of heteroatom-substituted propargylic alcohols. This methodology provides a direct and atom-economical route to a variety of important five-membered aromatic heterocycles, including furans, pyrroles, and thiophenes.

The reactions are typically rapid, often reaching completion within minutes under mild conditions, and require low catalyst loadings. A notable advantage of this catalytic system is its tolerance to a wide array of functional groups, enabling the synthesis of highly substituted heterocyclic products. The process is believed to involve the gold-catalyzed activation of the propargyl alcohol, followed by nucleophilic attack of the tethered heteroatom and subsequent dehydration to afford the aromatic ring.

Table 4: Gold-Catalyzed Dehydrative Cyclization of Propargyl Alcohols

| Entry | Propargyl Alcohol Substrate | Heteroatom | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Phenyl-3-(phenoxy)prop-1-yn-2-ol | Oxygen | 2-Phenyl-3-phenoxyfuran | 95 |

| 2 | 1-Phenyl-3-(phenylamino)prop-1-yn-2-ol | Nitrogen | 1,2-Diphenylpyrrole | 92 |

| 3 | 1-Phenyl-3-(phenylthio)prop-1-yn-2-ol | Sulfur | 2-Phenyl-3-(phenylthio)thiophene | 88 |

| 4 | 1-(p-Tolyl)-3-(p-tolyloxy)prop-1-yn-2-ol | Oxygen | 2-(p-Tolyl)-3-(p-tolyloxy)furan | 96 |

Intermolecular Addition Reactions

Hydrophenoxylation of Unactivated Internal Alkynes

The intermolecular addition of phenols to unactivated internal alkynes, a challenging transformation, can be effectively catalyzed by Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) as a single-component catalyst. This reaction provides a straightforward and atom-economical route to synthetically valuable aryl vinyl ethers. The catalyst demonstrates good activity without the need for silver salt co-catalysts, which are often required in gold-catalyzed reactions.

The methodology is applicable to a range of electronically and sterically diverse phenols and unactivated internal alkynes. The reaction can be performed under both conventional heating and microwave irradiation, with the latter often leading to significantly reduced reaction times. When unsymmetrical alkynes are employed, the reaction can proceed with a degree of regioselectivity.

Table 5: Gold-Catalyzed Intermolecular Hydrophenoxylation of Diphenylacetylene

| Entry | Phenol | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenol | 130 °C, 20 min, MW | (Z)-1,2-Diphenyl-1-phenoxyethene | 92 |

| 2 | 4-Methoxyphenol | 130 °C, 20 min, MW | (Z)-1-(4-Methoxyphenoxy)-1,2-diphenylethene | 95 |

| 3 | 4-Nitrophenol | 130 °C, 20 min, MW | (Z)-1-(4-Nitrophenoxy)-1,2-diphenylethene | 88 |

| 4 | 2,6-Dimethylphenol | 130 °C, 20 min, MW | (Z)-1-(2,6-Dimethylphenoxy)-1,2-diphenylethene | 85 |

Addition of Alcohols to Nitriles

The gold-catalyzed addition of alcohols to nitriles is a less commonly documented transformation for Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) compared to its other catalytic applications. However, gold(I) complexes, in general, are known to act as soft π-acids that can activate nitriles towards nucleophilic attack. This type of reaction, often referred to as a Ritter-type reaction, typically requires a strong acid to generate a carbocation from the alcohol, which is then trapped by the nitrile.

In the context of gold catalysis, the gold(I) center could potentially play a dual role: acting as a Lewis acid to activate the nitrile and facilitating the formation of a reactive intermediate from the alcohol. A related gold-catalyzed tandem intermolecular hydroalkoxylation/Claisen rearrangement of allylic alcohols with chloroalkynes has been reported using a JohnPhosAuCl/NaBArF catalytic system, which suggests the capability of this catalyst to activate alcohols and promote subsequent C-O bond formation. researchgate.net While direct, synthetically useful examples of the simple addition of unactivated alcohols to nitriles catalyzed solely by Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) are not extensively reported, the underlying principles of gold catalysis suggest its potential in promoting such transformations, likely under specific reaction conditions that favor the generation of a reactive electrophilic species from the alcohol.

Cascade and Multicomponent Reactions

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), often referred to as JohnPhosAuCl, has demonstrated significant efficacy in catalyzing complex cascade and multicomponent reactions. These reactions are highly valued in organic synthesis for their ability to construct complex molecular architectures in a single step, thereby enhancing efficiency by minimizing intermediate purification steps, reducing waste, and saving time and resources. The unique carbophilic π-acidity of the gold(I) center, modulated by the bulky and electron-rich JohnPhos ligand, is pivotal in activating alkynes and allenes towards nucleophilic attack, initiating a sequence of bond-forming events.

Pyrrole (B145914) Synthesis via Gold-Catalyzed Cascade Pathways

An efficient intramolecular cascade reaction for the synthesis of diverse pentasubstituted pyrroles has been developed utilizing Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) as the catalyst. organic-chemistry.orgnih.gov This process involves a gold(I)-catalyzed propargyl-Claisen rearrangement of tertiary enamides, followed by a 5-exo-dig cyclization. organic-chemistry.orgnih.gov This methodology provides a powerful and direct alternative to traditional pyrrole synthesis methods like the Knorr, Paal-Knorr, and Hantzsch reactions. organic-chemistry.org

The reaction proceeds under mild conditions, with [(JohnPhos)AuCl] in conjunction with a silver salt cocatalyst in hexafluoroisopropanol (HFIP) proving to be the optimal catalytic system. organic-chemistry.org HFIP not only serves as the solvent but also plays a crucial role in enhancing the reaction's efficiency. organic-chemistry.org The protocol exhibits excellent functional group tolerance, allowing for the synthesis of a wide variety of pentasubstituted pyrrole derivatives in high yields, often up to 96%. organic-chemistry.org Mechanistic investigations suggest that the gold catalyst activates the tertiary enamide, which then undergoes a rapid rearrangement and subsequent cyclization. organic-chemistry.org The scalability of this method has been demonstrated through successful gram-scale synthesis, maintaining high efficiency and highlighting its synthetic utility for producing pharmaceutical intermediates and materials for chemistry. organic-chemistry.org

| Entry | Substrate (Tertiary Enamide) | Product (Pentasubstituted Pyrrole) | Yield (%) |

|---|---|---|---|

| 1 | N-allyl-N-(1-phenylbut-2-yn-1-yl)aniline | 1-allyl-2-methyl-3,5-diphenyl-1H-pyrrole | 92 |

| 2 | N-(1-(4-chlorophenyl)but-2-yn-1-yl)-N-methylaniline | 1,2-dimethyl-3-phenyl-5-(4-chlorophenyl)-1H-pyrrole | 95 |

| 3 | N-benzyl-N-(1-(p-tolyl)but-2-yn-1-yl)aniline | 1-benzyl-2-methyl-5-phenyl-3-(p-tolyl)-1H-pyrrole | 88 |

| 4 | N-allyl-N-(1-(thiophen-2-yl)but-2-yn-1-yl)aniline | 1-allyl-2-methyl-5-phenyl-3-(thiophen-2-yl)-1H-pyrrole | 85 |

Gold-Catalyzed Carboalkoxylations

Gold(I) complexes, including those with bulky phosphine ligands analogous to JohnPhos, have been employed in enantioselective carboalkoxylation reactions of alkynes. These transformations lead to the formation of valuable optically active β-alkoxyindanone and 3-methoxycyclopentenone derivatives. researchgate.net The reaction is thought to proceed via an enantioselective oxyauration step, followed by a 1,2-aryl migration and protodeauration sequence. While specific examples detailing the use of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) in this exact transformation are not extensively documented in the provided context, the general reactivity pattern of gold(I) phosphine complexes is well-established in activating alkynes for such intramolecular nucleophilic additions coupled with a carbon-carbon bond-forming event. researchgate.netnih.gov

Annulations of Allenes with N-Hydroxyanilines

The catalytic prowess of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) extends to the annulation of allenes with N-hydroxyanilines, providing a route to 2,3-disubstituted indole (B1671886) derivatives. rsc.org These reactions are noteworthy as they often require an additive, such as benzaldehyde, to generate a nitrone in situ from the N-hydroxyaniline. rsc.org Control experiments have indicated that the nitrone, along with water, are essential components for the reaction to proceed, while N-hydroxyanilines by themselves are not active nucleophiles under these conditions. rsc.org The gold catalyst activates the allene, facilitating a formal [3+2] cycloaddition with the in situ-generated nitrone. This method is compatible with a reasonable range of both allene and N-hydroxyaniline substrates, underscoring its synthetic utility. rsc.org

| Entry | Allene | N-Hydroxyaniline | Additive | Product (Indole Derivative) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (Buta-2,3-dien-1-yl)benzene | N-phenylhydroxylamine | Benzaldehyde | 2-benzyl-3-methyl-1-phenyl-1H-indole | 78 |

| 2 | (3-Methylbuta-1,2-dien-1-yl)benzene | N-phenylhydroxylamine | Benzaldehyde | 2-benzyl-1,3,3-trimethyl-1H-indole | 85 |

| 3 | (Buta-2,3-dien-1-yl)benzene | N-(4-methoxyphenyl)hydroxylamine | Benzaldehyde | 2-benzyl-1-(4-methoxyphenyl)-3-methyl-1H-indole | 72 |

| 4 | Hepta-1,2-diene | N-phenylhydroxylamine | Benzaldehyde | 2-butyl-3-ethyl-1-phenyl-1H-indole | 65 |

1,2-Iminonitronation of Electron-Deficient Alkynes

A novel gold-catalyzed 1,2-iminonitronation of electron-deficient alkynes, specifically propiolate derivatives, with nitrosoarenes has been developed. rsc.org This transformation affords α-imidoyl nitrones, which are valuable synthetic intermediates. The reaction is applicable to a diverse range of propiolate derivatives and nitrosoarenes. rsc.org The gold catalyst facilitates the coupling of the two components, leading to the formation of both a C-N and an N-O bond across the alkyne. The precise role of the ligand on the gold catalyst is crucial for achieving high efficiency and selectivity in this transformation.

Emerging Catalytic Modalities

The field of gold catalysis is continually evolving, with new strategies being developed to control and enhance the reactivity of gold complexes. One of the forefront areas of this research involves the use of external stimuli, such as light, to modulate catalytic activity.

Light-Controlled Catalysis Utilizing Photoswitchable Gold Complexes

A significant advancement in controlling catalytic processes involves the development of photoswitchable catalysts. bohrium.com Bimetallic gold(I) complexes incorporating photoswitchable phosphine ligands based on an azobenzene (B91143) backbone have been synthesized and studied. bohrium.comrsc.org These catalysts can exist in two distinct geometric isomers, E and Z, which can be interconverted using light of specific wavelengths.

The catalytic activity of these complexes has been shown to be dependent on their isomeric state. For instance, in intramolecular hydroamination reactions, the Z-isomer of a bimetallic azobenzene-based gold phosphine complex was found to be significantly more active than the E-isomer. rsc.org This difference in reactivity suggests a cooperative effect between the two gold centers, the geometry of which is controlled by the photoisomerization of the ligand backbone. rsc.org This approach opens up the possibility of reversibly switching a catalytic reaction "on" and "off" or modulating its rate and selectivity simply by irradiation. bohrium.comresearchgate.net Although the direct use of a photoswitchable version of the JohnPhos ligand itself is an area of ongoing research, these findings highlight a powerful strategy for achieving dynamic control over gold-catalyzed transformations. bohrium.com

Mechanistic Investigations and Computational Insights into Chloro 2 Di T Butylphosphino Biphenyl Gold I Catalysis

Experimental Probing of Reaction Mechanisms

Experimental studies are fundamental to validating proposed catalytic cycles and understanding the key bond-forming and bond-breaking events. For gold(I) complexes like Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), techniques such as isotopic labeling and the characterization of intermediates offer direct evidence of the reaction pathway.

Isotopic labeling is a powerful tool for tracking the fate of specific atoms throughout a chemical reaction, thereby clarifying the mechanism. In the context of catalysis by Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), deuterium (B1214612) labeling has been employed to probe the selectivity-determining steps of complex cycloadditions.

For instance, in the divergent [4+3] and [4+2] cycloaddition of allene-dienes, the choice of phosphine (B1218219) ligand on the gold(I) catalyst dramatically influences the product outcome. nih.gov When the reaction is catalyzed by the cationic species generated from JohnPhosAuCl, the [4+3] cycloheptadiene product is predominantly formed. nih.gov To understand the mechanism, a deuterated version of the allene-diene substrate was subjected to the reaction conditions. A significant kinetic isotope effect (KIE) was observed, with the ratio of rate constants (kH/kD) measured at 1.43 ± 0.04. nih.gov This result strongly suggests that the cleavage of this specific C-H(D) bond is involved in the selectivity-determining event of the reaction, providing crucial insight into the transition state that controls the reaction pathway. nih.gov

| Substrate | Catalyst System | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|

| Protio vs. Deuterated Allene-diene | JohnPhosAuCl / AgSbF₆ | 1.43 ± 0.04 | C-H bond cleavage is part of the selectivity-determining step. nih.gov |

The direct observation and characterization of intermediates in a catalytic cycle provide definitive evidence for a proposed mechanism. However, due to their often transient nature, isolating these species can be challenging in gold catalysis. The catalytically active species are typically cationic gold(I) complexes, generated by abstracting the chloride from a precursor like Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) with a silver salt. nih.gov

In many gold-catalyzed reactions involving alkynes or allenes, several key types of intermediates are proposed:

Gold-π Complexes : The initial step typically involves the coordination of the alkyne or allene (B1206475) to the electron-deficient cationic gold(I) center. This activates the π-system toward nucleophilic attack.

Vinylgold Species : Following the attack of a nucleophile on the coordinated π-system, a vinylgold intermediate is often formed.

Gold Carbenes/Carbenoids : These highly reactive intermediates are frequently invoked in cycloisomerization and rearrangement reactions, particularly in the transformations of 1,6-enynes.

While the direct isolation of these intermediates for the specific Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) catalyst is not widely reported, their existence is inferred from the reaction products and strongly supported by computational studies. For related catalysts featuring highly hindered phosphine ligands, novel species such as gold vinylidene intermediates have been invoked based on a combination of experimental and theoretical evidence. sigmaaldrich.com

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate pathways of gold-catalyzed reactions. These methods provide detailed energetic and structural information about species that are difficult or impossible to observe experimentally.

DFT calculations allow researchers to construct detailed energy profiles for entire catalytic cycles. By computing the relative energies of substrates, intermediates, transition states, and products, different mechanistic hypotheses can be tested for their energetic feasibility. For phosphine-gold(I) systems, DFT has been used to rationalize how the electronic and steric properties of the ligand influence reactivity and selectivity. nih.gov Computational analysis can reveal, for example, why a certain nucleophilic attack is preferred or why one cyclization pathway has a lower energy barrier than another, thus explaining the observed product distribution.

A key strength of computational chemistry is its ability to locate and characterize transition state (TS) structures—the fleeting, high-energy configurations that connect reactants and products. nih.govelifesciences.org The calculated energy difference between the ground state and the transition state, known as the activation energy barrier (ΔG‡), dictates the rate of a reaction.

By analyzing the three-dimensional geometry of a calculated transition state, chemists can understand the specific interactions that stabilize or destabilize it. For example, in gold-catalyzed reactions, DFT can reveal non-covalent interactions between the substrate and the biphenyl (B1667301) backbone of the JohnPhos ligand that steer the reaction toward a specific stereochemical outcome. Comparing the activation energies for competing pathways allows for the accurate prediction of product ratios, which can then be correlated with experimental findings. nih.gov This predictive power is crucial for the rational design of new and improved catalysts. nih.gov

Gold's position as a heavy element in the periodic table means that relativistic effects—phenomena arising from the high velocity of its core electrons—are exceptionally prominent and crucial for understanding its chemical behavior. smith.edunih.gov These effects provide a theoretical framework for rationalizing the unique reactivity of gold catalysts. smith.edusemanticscholar.org

The primary relativistic effects in gold are:

Contraction of the 6s orbital : The 6s orbital is drawn closer to the nucleus and stabilized. This contraction is a major reason for gold's high electronegativity and its tendency to form strong covalent bonds. smith.edu

Expansion of the 5d orbitals : The filled 5d orbitals are better shielded by the contracted s orbitals, causing them to expand and become destabilized (higher in energy). smith.eduu-tokyo.ac.jp

These fundamental electronic changes have profound consequences for the catalytic activity of phosphine-gold(I) complexes:

Strong Lewis Acidity : The relativistically stabilized, low-lying 6s orbital makes the [LAu]⁺ cation a potent σ-acceptor and a strong Lewis acid, enabling it to effectively activate π-systems like alkynes and allenes for nucleophilic attack. u-tokyo.ac.jp

Linear Geometry : The small energy gap between the 5d and 6s orbitals promotes significant sd-hybridization, which is responsible for the characteristic linear, two-coordinate geometry of gold(I) complexes. This geometry minimizes steric hindrance around the metal center.

Stabilization of Intermediates : The unique electronic structure of gold helps to stabilize key cationic intermediates in the catalytic cycle, rationalizing the reaction manifolds available to gold catalysts that are often inaccessible to lighter metals. smith.edunih.gov

In essence, the remarkable catalytic ability of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) and related complexes is not merely a consequence of its coordination chemistry but is deeply rooted in the fundamental physics of relativity. smith.edu

Quantitative Assessment of Ligand Electronic and Steric Parameters

The catalytic efficacy of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), often referred to as JohnPhosAuCl, is intrinsically linked to the electronic and steric properties of its bulky biaryl phosphine ligand, 2-(di-t-butylphosphino)biphenyl (JohnPhos). A quantitative assessment of these parameters provides crucial insights into the catalyst's behavior and its ability to influence reaction outcomes. Key metrics used to define the steric and electronic environment around the gold center include the percent buried volume (%Vbur), the Tolman cone angle (θ), and the gold-chloride (Au-Cl) bond distance.

The percent buried volume (%Vbur) is a measure of the percentage of the coordination sphere of a metal that is occupied by a given ligand. For the JohnPhos ligand, the calculated %Vbur is 50.9%, which is comparable to other bulky biaryl phosphine ligands like CyJohnPhos (46.7%). researchgate.net This significant steric bulk is a defining feature of the ligand, creating a sterically demanding environment around the gold(I) center. This steric hindrance can play a critical role in controlling substrate approach and influencing the regioselectivity and stereoselectivity of catalytic transformations. rsc.org In one comparative study, a ligand with a buried volume of 49% was considered to be larger than most phosphine ligands reported, indicating that the JohnPhos ligand is at the higher end of the steric demand scale. acs.org

The Tolman cone angle (θ) is another widely used parameter to quantify the steric bulk of phosphine ligands. It represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, centered on the metal. Computational studies on a series of phosphine ligands in a linear [AuCl(P)] coordination environment have reported a cone angle of 184.1° for the JohnPhos ligand. ub.edu This large cone angle further underscores the substantial steric presence of the ligand around the gold center.

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Percent Buried Volume (%Vbur) | 50.9% | Calculation | Quantifies the steric bulk around the gold center, influencing substrate approach and selectivity. researchgate.net |

| Cone Angle (θ) | 184.1° | Computational (for [AuCl(P)]) | Provides another measure of the ligand's steric hindrance. ub.edu |

| Au-Cl Distance | Correlated with selectivity | Computational/Experimental | Reflects the electronic influence of the phosphine ligand on the gold center. nih.gov |

Elucidation of Key Elementary Steps

Understanding the catalytic cycle of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) necessitates a detailed examination of the key elementary steps involved in the transformation of substrates. These steps include the regeneration of the active catalyst through protodeauration, intramolecular rearrangements such as hydride shifts, and the highly selective attack of nucleophiles on gold-activated species.

Understanding Protodeauration Processes and Catalyst Regeneration

Protodeauration is a crucial step in many gold-catalyzed reactions, leading to the formation of the final product and the regeneration of the catalytically active gold(I) species. This process involves the cleavage of a carbon-gold bond by a proton source. Theoretical studies using density functional theory (DFT) have shown that the nature of the phosphine ligand significantly influences the thermodynamics and kinetics of protodeauration.

Electron-rich phosphine ligands, such as the JohnPhos ligand, are known to accelerate the protodeauration step. This is attributed to the strong electron-donating nature of these ligands, which strengthens the gold-phosphine (Au-P) bond in the resulting regenerated catalyst. This provides a thermodynamic driving force for the reaction. The stability of the regenerated [L-Au]+ complex is a key factor in the efficiency of this step. The high σ-donation from the phosphine ligand in Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) stabilizes the gold center throughout the catalytic cycle, facilitating the final protonolysis of the vinyl-gold intermediate.

Mechanisms of Hydride Shifts in Gold-Catalyzed Cyclizations

Hydride shifts, particularly 1,2- and 1,5-hydride shifts, are common elementary steps in gold-catalyzed cyclization reactions of enynes and other unsaturated systems. These rearrangements often occur from highly reactive intermediates, such as gold-stabilized carbocations or gold carbenes, generated after the initial cyclization event.

In the context of gold-catalyzed cycloisomerization of dienediynes, DFT studies have revealed that after an initial C-H insertion, two successive nih.govresearchgate.net-hydride shifts can occur to furnish the final tricyclic product and complete the catalytic cycle. nih.gov The steric bulk of the phosphine ligand, a prominent feature of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), has been shown to be important for the diastereocontrol in the preceding C-H insertion step, which in turn sets the stereochemistry for the subsequent hydride shifts.

Regio- and Stereoselectivity in Nucleophilic Attack on Activated Substrates

A hallmark of gold(I) catalysis is the ability to activate alkynes and allenes towards nucleophilic attack with high levels of regio- and stereoselectivity. Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) excels in this regard, with the bulky and electron-rich JohnPhos ligand playing a pivotal role in directing the outcome of these reactions.

The selective activation of alkynes by gold(I) in the presence of other unsaturated functional groups, known as the "alkynophilicity" of gold, leads to the formation of an η2-alkyne gold(I) complex. rsc.org This complex is highly electrophilic and susceptible to attack by a wide range of nucleophiles. The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic factors. The bulky JohnPhos ligand can sterically shield one face of the activated alkyne, directing the nucleophile to the less hindered position.

Computationally, it has been shown that for gold-catalyzed cycloadditions, the nucleophilic attack of a cyanamide (B42294) on a gold-activated enynamide is highly regioselective. The attack preferentially occurs at the alkynyl carbon atom connected to the amino group, which has a lower activation barrier compared to the attack at the other alkynyl carbon. This selectivity is attributed to both the electronic properties of the substrate and the directing influence of the catalyst.

Ligand Design and Modulation Strategies for Optimized Chloro 2 Di T Butylphosphino Biphenyl Gold I Catalysis

Steric and Electronic Tuning of the [2-(di-t-butylphosphino)biphenyl] Ligand Framework

The [2-(di-t-butylphosphino)biphenyl] ligand framework offers numerous opportunities for fine-tuning both steric and electronic properties to enhance catalytic efficiency. This class of ligands, often referred to as Buchwald-type or JohnPhos-type ligands, is characterized by a biaryl backbone and a bulky, electron-rich dialkylphosphino group. nih.govnih.gov

Steric Tuning: The considerable steric bulk of the di-tert-butylphosphino group and the biphenyl (B1667301) scaffold is a key feature. nih.gov This bulkiness influences the coordination sphere of the gold(I) center, which is typically linear. nih.gov While direct steric clashes between the substrate and the ligand are less common in linear gold(I) complexes compared to other geometries, the ligand's size can still impact the accessibility of the metal center and the stability of catalytic intermediates. nih.gov Modifications to the biphenyl backbone, such as introducing substituents on the second phenyl ring, can further modulate the steric environment. For instance, the use of related biaryl phosphines with varying substituents has been shown to significantly affect the rate of catalytic reactions. nih.gov

Electronic Tuning: The [2-(di-t-butylphosphino)biphenyl] ligand is strongly electron-donating. nih.gov This electronic property is crucial as it increases the electron density at the gold center, which in turn modulates the acidity of the metal fragment and affects the stability of intermediates throughout the catalytic cycle. researchgate.netawuahlab.com The electron-donating nature of the ligand strengthens the Au-C bond in intermediates, which can influence reaction pathways and selectivity. nih.gov The electronic properties can be further adjusted by introducing electron-donating or electron-withdrawing groups on the biphenyl framework, allowing for a systematic investigation of ligand effects on catalytic activity. nih.gov This ability to tune the electronic character is a powerful tool for optimizing the catalyst for specific transformations, as the requirements for substrate activation and subsequent steps can vary significantly. researchgate.net

Comparative Analysis with Other Phosphine (B1218219) Ligands in Gold(I) Complexes

The performance of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) as a catalyst is best understood through comparison with other gold(I) complexes bearing different phosphine ligands. Both steric and electronic parameters of the phosphine ligand have a dramatic impact on the outcome of gold-catalyzed reactions. nih.govnih.govnih.gov

Steric properties of phosphine ligands are often quantified using parameters like the Tolman cone angle (θ) and the percent buried volume (%Vbur). nih.govwikipedia.orgucla.edu The cone angle is a measure of the solid angle formed by the ligand at the metal center, while the percent buried volume describes the percentage of the coordination sphere around the metal that is occupied by the ligand. wikipedia.orgucla.edu These descriptors are critical in understanding and predicting catalytic performance. nih.gov

In gold(I) catalysis, where the coordination is linear, these steric parameters can indirectly influence reactivity and selectivity. nih.gov For example, in divergent cycloisomerization reactions, the selectivity between different pathways can be governed by steric parameters. nih.govescholarship.org The [2-(di-t-butylphosphino)biphenyl] ligand is considered sterically demanding. This bulk can favor the formation of monoligated, highly reactive L1Au(I) species in solution, which is often the active catalyst. nih.gov In contrast, smaller phosphines might favor the formation of less reactive, bis-ligated species. The steric profile of the ligand can dramatically impact Au-C bonding and the relative energy barriers of competing reaction pathways, such as [4+2] versus [4+3] cycloadditions. nih.gov

| Phosphine Ligand (L) | Tolman Cone Angle (θ) in ° | Percent Buried Volume (%Vbur) |

|---|---|---|

| P(t-Bu)₃ | 182 | 40.3 |

| P(Cy)₃ | 170 | 35.2 |

| JohnPhos (2-(di-t-butylphosphino)biphenyl) | Not explicitly found, but considered very bulky | Not explicitly found, but considered very bulky |

| PPh₃ | 145 | 31.7 |

| P(OPh)₃ | 128 | 29.5 |

| PMe₃ | 118 | 22.9 |

The electronic nature of a phosphine ligand significantly alters the catalytic activity of the gold(I) center. researchgate.netnih.gov Electron-rich phosphines, like [2-(di-t-butylphosphino)biphenyl], increase the electron density on the gold atom. nih.govgessnergroup.com This enhanced electron density makes the cationic [L-Au]⁺ complex a weaker Lewis acid, which in turn affects its interaction with substrates like alkynes and allenes. researchgate.net

A systematic investigation of ligand effects reveals that the electron-donating ability of the ligand influences each major stage of the catalytic cycle:

Substrate Activation: More electron-donating ligands can sometimes lead to slower initial activation of an alkyne by the gold catalyst. researchgate.net

Intermediate Stability: The stability of key intermediates, such as vinyl gold species, is affected by the ligand's electronics. researchgate.net

Protodeauration: The final step to regenerate the catalyst can also be influenced. researchgate.net

In contrast, gold(I) complexes with electron-withdrawing ligands, such as phosphites (e.g., P(OPh)₃), render the metal center more Lewis acidic. awuahlab.comnih.gov This can lead to faster substrate activation but may also result in catalyst decomposition or different reaction selectivities. awuahlab.com For example, in certain allene-diene cycloadditions, switching from the electron-rich JohnPhos to an electron-poor phosphite (B83602) ligand can completely change the product distribution from [4+3] to [4+2] cycloadducts. nih.gov The choice between an electron-rich and an electron-poor ligand is therefore a critical decision in catalyst design, with the optimal choice being highly dependent on the specific reaction. researchgate.netawuahlab.com

| Ligand Type | Example | Electronic Effect | Impact on Gold(I) Center | General Catalytic Consequence |

|---|---|---|---|---|

| Bulky, Electron-Rich Biaryl Phosphine | [2-(di-t-butylphosphino)biphenyl] | Strong σ-donor | Less Lewis acidic, stabilized | Promotes stability, can influence selectivity through strong Au-C bonding. awuahlab.comnih.gov |

| Electron-Rich Alkyl Phosphine | P(t-Bu)₃ | Strong σ-donor | Less Lewis acidic | High activity in many reactions, promotes oxidative addition. psu.edu |

| Triaryl Phosphine | PPh₃ | Moderate σ-donor, π-acceptor | Intermediate Lewis acidity | Standard ligand, often serves as a benchmark. nih.gov |

| Phosphite | P(OPh)₃ | Weak σ-donor, Strong π-acceptor | More Lewis acidic | Can accelerate substrate activation but may decrease catalyst stability. awuahlab.comnih.gov |

Design and Synthesis of Advanced Phosphine Ligand Architectures for Gold(I) Catalysis

The insights gained from studying ligands like [2-(di-t-butylphosphino)biphenyl] have spurred the development of new, advanced phosphine architectures to further enhance gold(I) catalysis. The goal is often to create highly active catalysts that can operate at very low loadings, which is crucial given the cost of gold. nih.gov

One successful strategy involves creating even more strongly electron-donating ligands. The class of ylide-substituted phosphines (YPhos), for example, exhibits donor strengths comparable to or exceeding those of N-heterocyclic carbenes (NHCs). nih.govgessnergroup.com This super-electron-donating ability has led to highly active gold catalysts for reactions like hydroaminations. nih.gov The design principle involves incorporating an ylide functionality into the phosphine backbone, which dramatically increases the ligand's ability to donate electron density to the metal. nih.gov

Another approach focuses on modifying the ligand backbone to introduce additional functionalities or to alter the ligand's interaction with the metal center. For instance, indazole-based phosphine ligands have been designed to allow for the easy introduction of a positive charge into the ligand scaffold after complexation with gold. nih.govacs.org This modification allows for a direct comparison between neutral and cationic gold phosphine complexes with minimal structural changes, providing a deeper understanding of electronic effects on catalytic activity. nih.govacs.org

The synthesis of these advanced ligands often involves multi-step sequences, starting from readily available precursors. The modular nature of many synthetic routes allows for the creation of a library of ligands with systematically varied steric and electronic properties, facilitating the discovery of optimal catalysts for new transformations. nih.gov The continued development of novel phosphine ligands is essential for expanding the scope and utility of homogeneous gold catalysis. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization of Chloro 2 Di T Butylphosphino Biphenyl Gold I Systems

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and connectivity. For gold(I) phosphine (B1218219) complexes like Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), single-crystal X-ray diffraction reveals the fundamental coordination geometry of the gold center.

Gold(I) complexes of the type L-Au-X, where L is a bulky phosphine and X is a halide, typically exhibit a two-coordinate, linear geometry around the gold atom. This linearity is a consequence of the relativistic effects influencing gold's electronic structure. While the specific crystal structure for Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is not detailed in the available literature, data from closely related structures confirm this geometric preference. For instance, the crystal structure of chloro(triphenylphosphine)gold(I) shows a nearly linear P-Au-Cl arrangement. wikipedia.org Similarly, the structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) features a P—Au—Cl bond angle of 179.42 (9)°, confirming the linear coordination. nih.gov

The detailed analysis of the crystal structure provides key metric parameters. The Au-P and Au-Cl bond lengths are crucial for understanding the nature of the metal-ligand bond. In analogous structures, these distances are well-defined. nih.gov The bulky di-tert-butylphosphino and biphenyl (B1667301) groups of the JohnPhos ligand are expected to impose significant steric constraints, influencing crystal packing and potential supramolecular interactions, such as C-H···π interactions, which can organize molecules into complex three-dimensional networks in the solid state. nih.gov

| Parameter | Value | Compound Reference |

|---|---|---|

| Coordination Geometry | Linear | chloro(triphenylphosphine)gold(I) wikipedia.org |

| P—Au—Cl Bond Angle | 179.42 (9)° | chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) nih.gov |

| Au—P Bond Length | 2.226 (2) Å | chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) nih.gov |

| Au—Cl Bond Length | 2.287 (2) Å | chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of molecules in solution. nih.goved.ac.uk For catalytic systems involving Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), ³¹P NMR spectroscopy is particularly informative. nih.gov The phosphorus atom in the phosphine ligand acts as a sensitive probe of its chemical environment, allowing for the direct monitoring of the catalyst's state during a reaction.

Upon coordination to the gold(I) center, the ³¹P NMR signal of the phosphine ligand experiences a significant downfield shift compared to the free ligand. nih.gov This shift is a clear indicator of complex formation. During a catalytic cycle, changes in the coordination sphere of the gold atom, such as the displacement of the chloride ligand by a substrate or the formation of catalytic intermediates, will result in distinct changes in the ³¹P chemical shift.

This characteristic makes in-situ NMR an ideal tool for mechanistic studies. By acquiring NMR spectra at various time points during a reaction, it is possible to:

Track the consumption of the starting complex: The disappearance of the signal corresponding to the precatalyst can be quantified.

Identify catalytic intermediates: New resonances in the ³¹P NMR spectrum can signify the formation of transient species, such as substrate-coordinated gold complexes or vinyl-gold intermediates. researchgate.net

Observe catalyst decomposition or the formation of off-cycle species: The appearance of unexpected signals may indicate catalyst deactivation pathways. nih.govscispace.com

For example, studies on related gold phosphine complexes have used ³¹P NMR to monitor ligand exchange reactions and follow the formation of reactive intermediates in solution. researchgate.netnih.gov The ability to collect concentration data over time allows for detailed kinetic analysis, providing deep insights into the reaction mechanism. nih.govwhiterose.ac.uk

| NMR Technique | Information Gained | Relevance to Mechanistic Insight |

|---|---|---|

| ³¹P NMR | Monitors the electronic environment of the phosphorus nucleus. | Detects catalyst activation, intermediate formation, and decomposition. nih.govmdpi.com |

| ¹H & ¹³C NMR | Provides structural information on the organic ligand and substrate. | Tracks substrate conversion and product formation. nih.gov |

| In-Situ / On-line NMR | Allows for real-time monitoring of species concentrations. whiterose.ac.uk | Enables kinetic analysis and the elucidation of reaction pathways. nih.gov |

Mass Spectrometry Techniques (e.g., ESI-MS) for Intermediate Detection and Reaction Pathway Elucidation

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a highly sensitive method for detecting and characterizing charged species in solution. It is exceptionally well-suited for identifying transient intermediates in catalytic cycles, which are often present at very low concentrations. nih.gov

In the context of gold catalysis with Chloro[2-(di-t-butylphosphino)biphenyl]gold(I), the catalytic cycle typically begins with the abstraction of the chloride anion to generate a cationic gold(I) species, [Au(JohnPhos)]⁺. This active catalyst then interacts with substrates. ESI-MS is ideal for detecting these cationic intermediates. nih.gov

Research on related gold-catalyzed reactions has successfully employed ESI-MS to:

Identify the active catalyst: The [L-Au]⁺ cation can be directly observed. nih.gov

Detect substrate-bound intermediates: Cationic species where the substrate is coordinated to the [L-Au]⁺ fragment can be intercepted and characterized by their mass-to-charge ratio.

Survey complex reaction mixtures: High-resolution ESI-MS can identify a wide range of phosphine-ligated gold clusters in a single solution, providing insights into catalyst aggregation and stability. nih.govosti.gov

The coupling of ESI-MS with theoretical isotopic pattern calculations allows for the unambiguous identification of gold-containing species, as gold has a single stable isotope (¹⁹⁷Au), simplifying spectral analysis. This technique provides a snapshot of the species present in the reaction mixture, offering direct evidence for proposed intermediates and helping to piece together complex reaction pathways. nih.govresearchgate.net

Synchrotron-Based Spectroscopy for Probing Metal-Ligand Interactions

Synchrotron-based techniques, such as X-ray Absorption Spectroscopy (XAS), offer powerful tools for investigating the electronic structure and local coordination environment of a specific element within a material, including non-crystalline samples. mdpi.comrsc.org XAS is element-specific, allowing for the focused study of the gold center in Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) and its derivatives under various conditions.

XAS is broadly divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region provides information about the oxidation state and coordination geometry of the absorbing atom (gold). uwo.ca Changes in the gold center's oxidation state or its coordination number during a reaction (e.g., from linear Au(I) to a higher-coordinate intermediate) would be reflected in the XANES spectrum.

Extended X-ray Absorption Fine Structure (EXAFS): This region provides information about the local atomic environment, including the identity of neighboring atoms and precise interatomic distances (e.g., Au-P and Au-Cl bond lengths). mdpi.com

For the Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) system, synchrotron-based XAS could be used to probe the Au-P and Au-Cl bonds directly. This would provide data on how these bond lengths change upon substrate coordination or during catalytic turnover, offering fundamental insights into the metal-ligand interactions that govern the catalyst's reactivity. nih.govnih.gov Although often applied to solid materials or nanoparticles, highly sensitive XAS experiments can be adapted for in-situ or operando studies of homogeneous catalysts, providing structural information on the active species under actual reaction conditions. mdpi.comrsc.org

Q & A

Q. What are the optimized synthesis protocols for Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) to achieve high yields and scalability?

The synthesis involves reacting dimethylsulfide gold(I) chloride with sterically demanding bis(o-biphenyl)phosphine ligands (e.g., 1a–c) under inert conditions. Key improvements include:

- Scalability : Reactions scaled up by a factor of two without yield reduction, with potential for further scale-up .

- Yields : Precatalysts 2a and 2b achieved 99% and 98% yields, respectively, surpassing earlier reports (74–80%) .

- Purification : Silica column chromatography with DCM removes excess ligand, yielding spectroscopically pure products (>98% purity) .

Table 1: Synthesis Conditions and Yields

| Ligand | Precatalyst | Yield (%) | Scale-Up Factor |

|---|---|---|---|

| 1a | 2a | 99 | ≥2x |

| 1b | 2b | 98 | ≥2x |

| 1c | 2c | 99 | ≥2x |

| Data derived from and . |

Q. Which spectroscopic and crystallographic methods are critical for characterizing the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.7–7.0 ppm, tert-butyl groups at δ 1.28 ppm) .

- ³¹P-NMR : Confirms ligand coordination (singlets near δ 40–50 ppm for phosphine-gold bonds) .

Advanced Research Questions

Q. How does the steric bulk of the di-t-butylphosphino ligand influence catalytic activity and reaction mechanisms in gold(I)-mediated transformations?

- Steric Shielding : The bulky tert-butyl groups hinder undesired side reactions (e.g., ligand dissociation or Au–Au interactions), stabilizing the active Au(I) center .

- Regioselectivity : Enhanced steric bulk directs substrate orientation, favoring selective hydroarylation or carbonyl migration in alkynyl substrates (e.g., indole-3-carboxamides) .

- Mechanistic Insights : Steric demand slows ligand exchange kinetics, enabling isolation of reactive intermediates for spectroscopic study .

Q. What methodologies are recommended for resolving contradictions between experimental NMR data and theoretical predictions for this gold(I) complex?

- Cross-Validation : Compare experimental ¹H/³¹P-NMR shifts with DFT-calculated chemical shifts to identify discrepancies (Appendix A in ) .

- Variable-Temperature NMR : Probe dynamic effects (e.g., fluxionality in ligand conformations) that may obscure resonance assignments .

- Crystallographic Correlation : Use XRD-derived bond lengths/angles to refine computational models (e.g., Au–P distances ~2.3 Å) .

Q. What are the key considerations in designing experiments to evaluate catalytic efficiency in hydroarylation reactions?

- Substrate Scope : Test electron-rich and electron-deficient arenes to assess tolerance (e.g., benzene vs. nitroarenes) .

- Kinetic Profiling : Monitor reaction progress via in situ ³¹P-NMR to detect catalyst decomposition pathways .

- Turnover Number (TON) : Optimize Au(I) loading (typically 1–5 mol%) while minimizing side reactions (e.g., proto-deauration) .

Table 2: Catalytic Applications

Q. How can researchers utilize X-ray crystallography data to correlate molecular geometry with catalytic performance?

- Bond Angle Analysis : Linear Au–P–Cl geometry (≈180°) enhances electrophilicity at the Au center, critical for alkyne activation .

- Ligand Torsional Strain : Distorted biphenyl rings (observed in XRD) may reduce rotational freedom, stabilizing transition states .

- Packing Interactions : Intermolecular Au···Au contacts (>3.5 Å) in crystals suggest negligible auxophilic effects under catalytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.